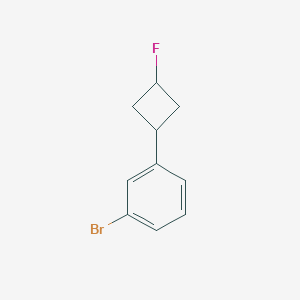

1-Bromo-3-(3-fluorocyclobutyl)benzene

Description

1-Bromo-3-(3-fluorocyclobutyl)benzene is a brominated aromatic compound featuring a fluorinated cyclobutyl substituent at the meta position of the benzene ring. The cyclobutyl group introduces steric strain due to its non-planar, four-membered ring structure, while the fluorine atom contributes electronegativity, influencing electronic properties such as dipole moments and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

1-bromo-3-(3-fluorocyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSWWKNDMHGYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-3-(3-fluorocyclobutyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom and a fluorinated cyclobutyl group attached to a benzene ring. The presence of halogen atoms can significantly influence the compound's reactivity and biological interactions.

Interactions with Biological Targets:

- The compound is known to interact with various receptors and enzymes, which may modulate their activity. Specifically, halogenated compounds often exhibit enhanced binding affinity to biological targets due to the unique electronic properties imparted by halogens .

Cellular Effects:

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, similar to other halogenated aromatic compounds that interact with serotonin or dopamine receptors.

- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of co-administered drugs or endogenous substrates.

Research Findings

-

Anxiolytic Effects:

- In animal models, compounds structurally similar to this compound have shown anxiolytic effects at lower doses, while higher doses can lead to adverse effects such as hyperthermia.

- Metabolic Stability:

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the anxiolytic properties in rodent models; lower doses showed reduced anxiety-like behaviors. |

| Study B | Evaluated metabolic pathways; identified CYP2D6 as a key enzyme in biotransformation. |

| Study C | Assessed receptor interactions; indicated potential binding to serotonin receptors but required further validation. |

Transport and Distribution

This compound is expected to cross biological membranes effectively due to its lipophilicity, enhancing its ability to reach central nervous system targets. Its distribution within tissues is likely mediated by specific transport proteins that facilitate cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl/Aryl Substituents

- 1-Bromo-3-(2-fluoropropyl)benzene (F6): This compound features a linear fluoropropyl chain. Its $^{19}\text{F}$ and $^{13}\text{C}$ NMR spectra () indicate distinct chemical environments compared to cyclic fluorinated analogs.

1-Bromo-3-(trifluoromethoxy)benzene :

Used in Pd-catalyzed arylations (), this compound demonstrates high coupling efficiency (90–91% yields) with heteroarenes due to the electron-withdrawing trifluoromethoxy group, which activates the bromine for oxidative addition. In contrast, the cyclobutyl group in the target compound may hinder such reactions due to steric bulk .1-Bromo-3-(difluoromethyl)benzene :

Employed in synthesizing HSD17B13 inhibitors (), its difluoromethyl group provides moderate electron-withdrawing effects, balancing reactivity and stability. Cyclobutyl fluorine substituents may offer similar electronic effects but with added steric constraints .

Oxygen-Containing Substituents

1-Bromo-3-((3-fluorobenzyl)oxy)benzene (9b) :

This benzyloxy-substituted derivative () exhibits a high yield (92%) and distinct NMR shifts ($^{1}\text{H}$: δ 5.04 ppm for OCH$_2$; $^{13}\text{C}$: δ 69.37 ppm). The benzyloxy group enhances solubility but may reduce electrophilicity at the bromine compared to fluorocyclobutyl substituents .- 1-Bromo-3-phenoxybenzene: With a phenoxy group (), this compound has a molecular weight of 249.11 g/mol and is used in aryl ether syntheses. Its planar phenoxy group contrasts with the three-dimensional cyclobutyl substituent, affecting crystal packing and intermolecular interactions .

Structural and Spectroscopic Comparisons

Key Data Table

Note: Data for this compound inferred from analogs.

Reactivity in Cross-Coupling Reactions

- Pd-Catalyzed Arylations :

Bromobenzenes with electron-withdrawing groups (e.g., trifluoromethoxy in ) exhibit superior reactivity in direct arylations due to enhanced electrophilicity. The cyclobutyl group in the target compound may slow such reactions due to steric shielding of the bromine . - Negishi Cross-Couplings : Arylzinc reagents derived from bromobenzenes with trifluoromethyl groups () react efficiently at low temperatures (−20°C). Fluorocyclobutyl substituents might necessitate optimized conditions to accommodate steric demands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.